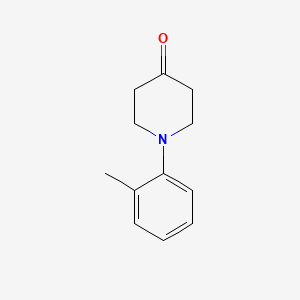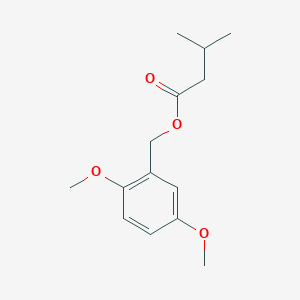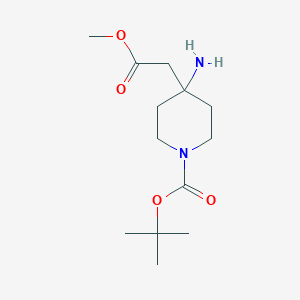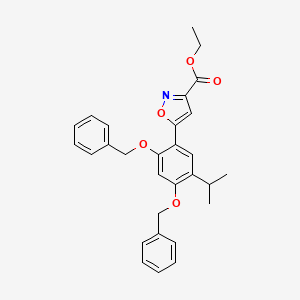
1-(2-Methylphenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A novel method has been proposed for the synthesis of aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo . Additionally, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 1-(2-Methylphenyl)piperidin-4-one is C13H15NO2, and its molecular weight is 217.26 . The InChI code is 1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A novel method is proposed for the synthesis of the aromatic 3,6-diazacarbazole from 2,8-dibenzoyl-1,2,3,4,6,7,8,9-octahydro-5H-pyrrolo .Physical And Chemical Properties Analysis
1-(2-Methylphenyl)piperidin-4-one is a solid substance . Its molecular formula is C12H15NO, and its molecular weight is 189.26 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pharmacological Activity
Piperazine Derivatives in Therapeutic Use : Piperazine, a structural relative to piperidines, is integral in designing drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anticancer agents. The versatility of piperazine as a pharmacophore underscores the potential of 1-(2-Methylphenyl)piperidin-4-one in drug development, suggesting its possible utility in creating novel therapeutic agents by modifying substitution patterns on the nucleus for varied medicinal potential (Rathi et al., 2016).
Stereochemistry in Pharmacology : The study of stereochemistry in compounds similar to 1-(2-Methylphenyl)piperidin-4-one, such as phenylpiracetam, has shown that the configuration of stereocenters significantly impacts their pharmacological properties. This indicates that the stereochemical exploration of 1-(2-Methylphenyl)piperidin-4-one could yield insights into its optimal pharmacological profile, enhancing its efficacy and safety as a potential therapeutic agent (Veinberg et al., 2015).
Biological Activities and Applications
Piper Species in Traditional and Modern Medicine : Piper species, known for their rich composition of secondary metabolites, including piperidine derivatives, have been widely used in traditional medicine for their therapeutic properties. The biological activities of Piper species, such as antimicrobial, anti-inflammatory, and cytotoxic effects, highlight the potential of 1-(2-Methylphenyl)piperidin-4-one in contributing to the discovery of new drugs for treating various diseases (Silva et al., 2017).
Leishmaniasis Treatment Potential : The Piper genus has been explored for compounds with leishmanicidal activity, underscoring the potential of piperidine derivatives in developing treatments for leishmaniasis. This suggests that 1-(2-Methylphenyl)piperidin-4-one could be investigated for its efficacy against parasitic infections, contributing to novel therapeutic strategies (Peixoto et al., 2021).
Mecanismo De Acción
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their wide range of pharmacological applications .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, contributing to their diverse pharmacological applications .
Propiedades
IUPAC Name |
1-(2-methylphenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRRVZLEDFGBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626951 |
Source


|
| Record name | 1-(2-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218610-72-1 |
Source


|
| Record name | 1-(2-Methylphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)



![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)

![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)